Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is a complex organic compound that features both morpholine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone typically involves the reaction of morpholine with 4-phenylpiperazine under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the morpholine and piperazine rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated as a candidate for drug development, particularly in the treatment of neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target receptor .
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholino-1-(4-phenylpiperazino)ethan-1-one
- N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides
- 1-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-3-aryl-2-yl-ureas
Uniqueness
Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone stands out due to its unique combination of morpholine and piperazine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where its structural features can be exploited for drug development .
Biological Activity
Morpholin-4-yl-(4-phenyl-piperazin-1-yl)-methanone is a compound that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiviral, antimicrobial, and antidiabetic properties, along with relevant case studies and research findings.
Chemical Structure
This compound can be represented by the following structure:
This compound features a morpholine ring, a piperazine moiety, and a phenyl group, contributing to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The following sections detail its antiviral, antimicrobial, and antidiabetic properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of morpholine derivatives. For instance, compounds structurally similar to this compound have shown significant inhibitory effects against influenza viruses. A docking study indicated that related compounds interact effectively with viral proteins such as neuraminidase, demonstrating binding affinities in the micromolar range .
Table 1: Antiviral Activity of Morpholine Derivatives
Compound | Virus Type | Binding Affinity (kcal/mol) | Reference |
---|---|---|---|
Morpholin derivative A | H1N1 Neuraminidase | -6.6 | |
Morpholin derivative B | H3N2 Hemagglutinin | -6.7 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that derivatives containing morpholine and piperazine groups exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Candida albicans. The introduction of specific substituents on the phenyl ring has been shown to enhance this activity significantly.
Table 2: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound with thiomorpholine | S. aureus | 15.8 µM | |
Compound with piperazine | MRSA | 31.6 µM | |
Morpholin derivative C | C. albicans | 8.0 µM |
Antidiabetic Activity
Morpholine derivatives have been investigated for their potential as antidiabetic agents. Research indicates that certain compounds can inhibit α-glucosidase activity effectively, which is crucial for managing blood glucose levels in diabetic patients. The structure–activity relationship (SAR) studies suggest that modifications on the morpholine and piperazine rings can enhance their inhibitory potency.
Table 3: Antidiabetic Activity of Morpholine Derivatives
Compound | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
Morpholine derivative D | α-glucosidase | 8.9 | |
Piperazine derivative E | α-glucosidase | 0.85 |
Case Studies
Several case studies highlight the effectiveness of morpholine and piperazine derivatives in clinical settings:
- Antiviral Efficacy : A study demonstrated that a morpholine-based compound significantly reduced viral loads in infected cell cultures, suggesting potential for therapeutic applications against influenza .
- Antimicrobial Trials : Clinical trials involving morpholine derivatives showed promising results in treating bacterial infections resistant to conventional antibiotics, highlighting their role as novel antibacterial agents .
- Diabetes Management : Preclinical studies revealed that morpholine derivatives effectively lowered blood glucose levels in diabetic animal models, supporting their potential use in diabetes therapy .
Properties
IUPAC Name |
morpholin-4-yl-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-10-12-20-13-11-18)17-8-6-16(7-9-17)14-4-2-1-3-5-14/h1-5H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSVKZRGQBZLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.